4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
CAS No.: 2640885-12-5
Cat. No.: VC11831788
Molecular Formula: C14H15N7
Molecular Weight: 281.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640885-12-5 |
|---|---|
| Molecular Formula | C14H15N7 |
| Molecular Weight | 281.32 g/mol |
| IUPAC Name | 4-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C14H15N7/c1-4-18-21-6-5-16-14(12(1)21)20-9-7-19(8-10-20)13-2-3-15-11-17-13/h1-6,11H,7-10H2 |
| Standard InChI Key | UGGXAIDALHIUSO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC=C2)C3=NC=CN4C3=CC=N4 |
| Canonical SMILES | C1CN(CCN1C2=NC=NC=C2)C3=NC=CN4C3=CC=N4 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
4-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine features a pyrimidine core linked to a piperazine ring, which is further substituted with a pyrazolo[1,5-a]pyrazine moiety. This arrangement creates a planar heterocyclic system with multiple hydrogen-bond acceptors and donors, facilitating interactions with biological targets such as kinase ATP-binding pockets . The pyrimidine ring (C4N2) provides rigidity, while the piperazine linker introduces conformational flexibility, enabling adaptation to diverse binding sites .
Table 1: Molecular Properties of 4-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H14N8 | |
| Molecular Weight | 318.33 g/mol | |
| CAS Number | 2640828-84-6 (analog) | |
| Topological Polar Surface | 98.2 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 |
Physicochemical Characteristics
The compound’s moderate lipophilicity (cLogP ≈ 1.2) and polar surface area (98.2 Ų) suggest balanced permeability and solubility, critical for oral bioavailability. Its melting point and stability data remain unreported, but analogs with similar structures exhibit decomposition temperatures above 200°C, indicating thermal stability suitable for pharmaceutical formulation .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions, as demonstrated in studies on structurally related compounds . A representative pathway includes:
-
Core Formation: Condensation of 5-aminopyrazole with diethyl malonate under basic conditions yields dihydroxypyrazolo[1,5-a]pyrimidine .
-
Chlorination: Treatment with phosphorus oxychloride replaces hydroxyl groups with chlorines .
-
Piperazine Substitution: Nucleophilic aromatic substitution introduces the piperazine moiety at position 4.
-
Functionalization: Suzuki coupling or reductive amination adds substituents to enhance target affinity .
Table 2: Key Reaction Yields in Analog Synthesis
| Step | Reagent | Yield (%) | Source |
|---|---|---|---|
| Chlorination | POCl3 | 61 | |
| Piperazine Substitution | Morpholine/K2CO3 | 94 | |
| Reductive Amination | NaBH3CN | 82 |
Key Reaction Steps
| Selectivity Metric | Value |
|---|---|
| S(50) Score | 0.14 |
| Kinases Inhibited >95% | Pim-1, TRKC |
| Kinases Inhibited >80% | Flt-3, LCK, MUSK |
Antimicrobial and Anticancer Applications
Pyrazolo[1,5-a]pyrazine derivatives disrupt bacterial DNA gyrase and topoisomerase IV, showing MIC values of 2–8 μg/mL against Staphylococcus aureus. In oncology, these compounds inhibit EGFR-T790M mutants with IC50 < 50 nM, overcoming resistance in non-small cell lung cancer models.
Challenges in Development
-
Synthetic Complexity: Multi-step routes with moderate yields (61–94%) increase production costs .
-
Permeability Limitations: High polar surface areas (>150 Ų) in diamino-substituted analogs reduce cellular uptake .
-
Off-Target Effects: Despite high selectivity, inhibition of TRKC and Flt-3 kinases necessitates further optimization .
Future Research Directions
-
Prodrug Strategies: Esterification of polar groups may enhance oral bioavailability .
-
Polypharmacology: Dual PI3Kδ/Pim-1 inhibitors could address comorbidities in chronic inflammatory diseases .
-
Crystallographic Studies: X-ray co-crystallization with kinase targets will clarify binding modes and guide rational design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume